molecular formula C19H19N3O B2708928 (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide CAS No. 488857-90-5

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

Cat. No.: B2708928
CAS No.: 488857-90-5
M. Wt: 305.381
InChI Key: BEKSVVAZMXRCNQ-NTCAYCPXSA-N
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Description

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, a cyano group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with 2-aminopyridine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyridinyl nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and pyridinyl nitrogen can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-tert-butylphenyl)-2-cyano-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a pyridinyl group.

    (E)-3-(4-tert-butylphenyl)-2-cyano-N-methylprop-2-enamide: Similar structure but with a methyl group instead of a pyridinyl group.

Uniqueness

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-19(2,3)16-9-7-14(8-10-16)12-15(13-20)18(23)22-17-6-4-5-11-21-17/h4-12H,1-3H3,(H,21,22,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKSVVAZMXRCNQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330147
Record name (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488857-90-5
Record name (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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